molecular formula C9H9N3OS B460495 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 59488-61-8

3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B460495
CAS RN: 59488-61-8
M. Wt: 207.25g/mol
InChI Key: PMCZITMCECKPEM-UHFFFAOYSA-N
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Description

3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide is a chemical compound with the molecular formula C9H9N3OS. It has a molecular weight of 207.25 .


Molecular Structure Analysis

The molecular structure of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide can be represented by the SMILES string Cc1ccc2c(N)c(sc2n1)C(N)=O . This indicates that the compound contains a thieno[2,3-b]pyridine core with an amino group at the 3-position, a methyl group at the 6-position, and a carboxamide group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide include a molecular weight of 207.25 and a molecular formula of C9H9N3OS . More specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Synthesis of Novel Compounds : It serves as a precursor for synthesizing a range of novel compounds. For example, it has been used in the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazoles, which are essential for the development of fused systems with potential applications in various fields (Bakhite et al., 2005).

  • Antimicrobial Activity : Several studies have explored its use in creating compounds with antimicrobial properties. For instance, derivatives like tetrahydropyridothienopyrimidinone have been synthesized and tested for their antimicrobial activities, showing potential in developing new antibiotics or antifungal agents (Bakhite et al., 2004).

  • Chemical Transformations : It undergoes various chemical transformations. For example, it reacts with chloroacetyl chloride to yield other carboxamides and has been used to create monothiooxamides, which could have implications in organic synthesis or pharmaceutical applications (Lukina et al., 2017).

  • Biological Activity : The compound is used to prepare various biologically active compounds. For instance, it has been used to create new fused thieno[2,3-b] pyridine derivatives like pyridothienopyrimidinones and pyridothienotriazinones, which have been studied for their antibacterial and antifungal properties (Bakhite et al., 2016).

  • Potential Anti-Inflammatory Agents : Research programs targeting novel molecules as potential anti-inflammatory agents have utilized derivatives of 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide. Such studies contribute to the development of new anti-inflammatory medications (Moloney, 2001).

properties

IUPAC Name

3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-4-2-3-5-6(10)7(8(11)13)14-9(5)12-4/h2-3H,10H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCZITMCECKPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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